Ceftrazonal
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Overview
Description
It belongs to the class of synthetic organic compounds and has been synthesized as the orally absorbable ester Ro 41-3399 (ceftrazonal bopentil) . This compound is known for its potent antimicrobial activity and is used in various medical and scientific applications.
Preparation Methods
The synthesis of Ro-406890 involves several steps, starting with the preparation of the core cephalosporin structure. The key synthetic route includes the following steps:
Formation of the core structure: The core cephalosporin structure is synthesized through a series of chemical reactions involving the condensation of specific precursors.
Introduction of functional groups: Functional groups such as the azidomethyl and methoxyiminoacetyl groups are introduced through targeted reactions.
Final modifications: The final product is obtained by introducing the amino-thiazolyl group and other necessary modifications.
Industrial production methods for Ro-406890 typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Ro-406890 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: Substitution reactions are common, where specific groups within the molecule are replaced with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ro-406890 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying cephalosporin chemistry and developing new antibacterial agents.
Biology: The compound is used in biological studies to understand its mechanism of action and its effects on various microorganisms.
Medicine: Ro-406890 is used in the development of new antibiotics and in clinical studies to evaluate its efficacy and safety.
Industry: The compound is used in the pharmaceutical industry for the production of antibacterial drugs.
Mechanism of Action
Ro-406890 exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It targets specific enzymes involved in the cross-linking of peptidoglycan chains, which are essential for maintaining the structural integrity of bacterial cell walls. By inhibiting these enzymes, Ro-406890 disrupts the cell wall synthesis, leading to bacterial cell death .
Comparison with Similar Compounds
Ro-406890 is unique compared to other cephalosporin compounds due to its specific structure and functional groups. Similar compounds include:
Ceftriaxone: Another broad-spectrum cephalosporin with similar antibacterial activity.
Cefotaxime: A cephalosporin used for treating various bacterial infections.
Cefepime: A fourth-generation cephalosporin with enhanced activity against Gram-negative bacteria.
Ro-406890 stands out due to its unique azidomethyl and methoxyiminoacetyl groups, which contribute to its potent antibacterial activity and oral absorbability .
Properties
Molecular Formula |
C14H14N8O5S2 |
---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(azidomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H14N8O5S2/c1-27-20-7(6-4-29-14(15)18-6)10(23)19-8-11(24)22-9(13(25)26)5(2-17-21-16)3-28-12(8)22/h4,8,12H,2-3H2,1H3,(H2,15,18)(H,19,23)(H,25,26)/b20-7-/t8-,12-/m1/s1 |
InChI Key |
RIBNLVJVYUATJJ-WRGDFVOVSA-N |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CN=[N+]=[N-])C(=O)O |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN=[N+]=[N-])C(=O)O |
Synonyms |
(6R,7R)-(Z)-2-(2-amino-4-thiazolyl-2-(methoxyimino)acetamido)-3-(azidomethyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid sodium salt Ro 40-6890 Ro 406890 Ro-406890 |
Origin of Product |
United States |
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